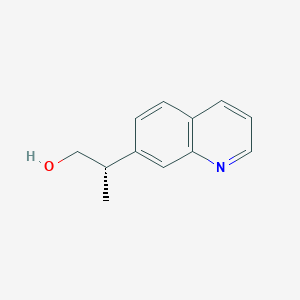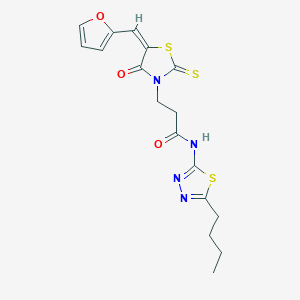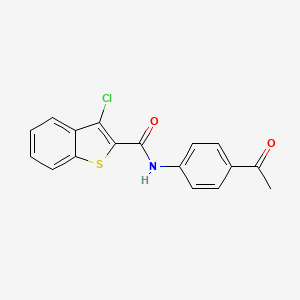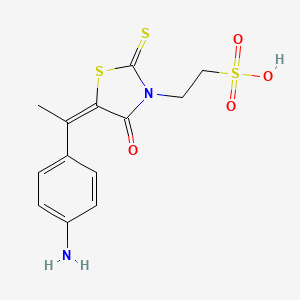
(2S)-2-Quinolin-7-ylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Quinolin-7-ylpropan-1-ol, also known as QP7, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. QP7 is a chiral molecule consisting of a quinoline ring and a propanol group, and its stereochemistry plays a crucial role in determining its properties and activities.
Wirkmechanismus
The mechanism of action of (2S)-2-Quinolin-7-ylpropan-1-ol varies depending on its target. For example, (2S)-2-Quinolin-7-ylpropan-1-ol has been shown to act as a positive allosteric modulator of GABA(A) receptors, enhancing the inhibitory effects of GABA neurotransmitter. (2S)-2-Quinolin-7-ylpropan-1-ol also acts as a partial agonist of α7 nicotinic acetylcholine receptors, which are involved in cognitive function and memory. Additionally, (2S)-2-Quinolin-7-ylpropan-1-ol has been reported to inhibit monoamine oxidases, which are enzymes involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-Quinolin-7-ylpropan-1-ol are diverse and depend on its target and dose. For example, (2S)-2-Quinolin-7-ylpropan-1-ol has been shown to enhance the sedative and anxiolytic effects of benzodiazepines by potentiating the activity of GABA(A) receptors. (2S)-2-Quinolin-7-ylpropan-1-ol has also been reported to improve cognitive function and memory in animal models by activating α7 nicotinic acetylcholine receptors. Additionally, (2S)-2-Quinolin-7-ylpropan-1-ol has been shown to increase the levels of dopamine and serotonin in the brain by inhibiting monoamine oxidases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-2-Quinolin-7-ylpropan-1-ol in lab experiments include its high affinity and selectivity towards various targets, its easy synthesis and purification, and its potential as a building block for the synthesis of novel compounds. However, the limitations of using (2S)-2-Quinolin-7-ylpropan-1-ol include its low solubility in water and some organic solvents, its potential toxicity at high doses, and the need for further optimization of its pharmacological properties.
Zukünftige Richtungen
For the research on (2S)-2-Quinolin-7-ylpropan-1-ol include the development of novel compounds based on its structure, the exploration of its potential as a therapeutic agent for various diseases such as anxiety, depression, and Alzheimer's disease, and the investigation of its mechanism of action at the molecular level. Additionally, the optimization of the synthesis and purification methods of (2S)-2-Quinolin-7-ylpropan-1-ol and its derivatives is essential for their practical applications in the industry and academia.
Synthesemethoden
Several methods have been reported for the synthesis of (2S)-2-Quinolin-7-ylpropan-1-ol, including the condensation of 7-hydroxyquinoline with (S)-2-chloropropanol in the presence of a base or a Lewis acid catalyst. The stereochemistry of (2S)-2-Quinolin-7-ylpropan-1-ol can be controlled by using chiral starting materials or chiral catalysts. The yield and purity of (2S)-2-Quinolin-7-ylpropan-1-ol can be optimized by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Quinolin-7-ylpropan-1-ol has been studied extensively for its potential as a ligand for various receptors and enzymes. It has been reported to exhibit high affinity and selectivity towards several targets, including GABA(A) receptors, α7 nicotinic acetylcholine receptors, and monoamine oxidases. (2S)-2-Quinolin-7-ylpropan-1-ol has also been explored as a building block for the synthesis of novel compounds with enhanced pharmacological properties.
Eigenschaften
IUPAC Name |
(2S)-2-quinolin-7-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-5-4-10-3-2-6-13-12(10)7-11/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQXRQHDCAPDJC-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Quinolin-7-ylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2491482.png)

![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2491486.png)
![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)
![3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2491491.png)

![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)